2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate starting materials such as indoles and pyrimidines.
Introduction of the benzylsulfanyl group: This step may involve nucleophilic substitution reactions where a benzylthiol is reacted with a suitable intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or at the sulfanyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, pyrimidoindoles have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one would require experimental validation.
Medicine
In medicine, compounds with similar structures have been explored for their therapeutic potential. They may act on specific molecular targets, such as kinases or receptors, involved in disease pathways.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as specialty chemicals in various applications.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one would depend on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their function or modulating their activity. The molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 2-(benzylsulfanyl)-3-(4-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Uniqueness
The uniqueness of 2-(benzylsulfanyl)-3-(3-chlorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-benzylsulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3OS/c24-16-9-6-10-17(13-16)27-22(28)21-20(18-11-4-5-12-19(18)25-21)26-23(27)29-14-15-7-2-1-3-8-15/h1-13,25H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKYMCJLYJHQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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